(-)-N-Formyl-L-tert-leucine
Description
Context within Formyl Amino Acids and Peptides in Chemical Biology
N-formylated amino acids and peptides represent a significant class of molecules in chemical biology. The formyl group, a simple carbonyl-containing functional group, alters the chemical properties of the parent amino acid, primarily by acting as a protecting group for the amine. google.comnih.gov This protection is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus while other chemical transformations are carried out. nih.govgoogle.com
In biological systems, N-formylated peptides, particularly N-formylmethionine (fMet), play a fundamental role in initiating protein synthesis in bacteria. wikipedia.orgkhanacademy.org These bacterial and mitochondrial N-formylated peptides can act as potent chemoattractants for immune cells like neutrophils and macrophages, triggering inflammatory responses through interaction with formyl peptide receptors (FPRs). ontosight.ai This biological activity has spurred research into formylated peptides as potential immunomodulatory agents. While not all formyl amino acids have a direct biological role, their study provides insights into these crucial processes and offers tools for synthetic chemistry. ontosight.aiacs.org For instance, N-formylaspartic acid is an important intermediate in the production of the artificial sweetener aspartame. google.com The formylation of amino acids can be achieved through various methods, including the use of formic acid or its derivatives. nih.govontosight.ai
Significance of L-tert-Leucine in Advanced Organic Synthesis and Chiral Chemistry
L-tert-leucine, the parent amino acid of (-)-N-Formyl-L-tert-leucine, is a non-natural, chiral amino acid highly valued in advanced organic synthesis. google.com Its bulky and sterically demanding tert-butyl group makes it an exceptional chiral auxiliary and a building block for inducing asymmetry in chemical reactions. google.comsigmaaldrich.com
The significance of L-tert-leucine is demonstrated in several key applications:
Chiral Ligand Synthesis: It is a crucial precursor for creating a variety of chiral ligands. sigmaaldrich.comsigmaaldrich.com For example, it is used in the synthesis of the (S)-tert-butylPHOX ligand, a type of phosphinooxazoline ligand employed in asymmetric catalysis. sigmaaldrich.comsigmaaldrich.com
Asymmetric Catalysis: L-tert-leucine-derived catalysts are used to control the stereochemical outcome of reactions. Squaramides derived from L-tert-leucine have been shown to be effective organocatalysts in enantioselective Michael additions. acs.org Similarly, complexes involving L-tert-leucine derivatives have been used for asymmetric cycloadditions. organic-chemistry.orgthieme-connect.com
Diastereoselective Reactions: Auxiliaries derived from L-tert-leucine can direct the formation of specific stereoisomers. For instance, an N-acetylthiazolidinethione auxiliary derived from tert-leucine provides high levels of diastereoselection in acetate (B1210297) aldol (B89426) reactions. sigmaaldrich.comchemsrc.com
Pharmaceutical Intermediates: The unique steric and chiral properties of L-tert-leucine make it a valuable component in the synthesis of pharmaceutically active compounds, including antiviral and anti-cancer drugs. google.comsci-hub.se
The synthesis of enantiomerically pure L-tert-leucine itself has been a subject of extensive research, with enzymatic methods often preferred over traditional chemical synthesis due to higher optical purity and milder reaction conditions. chemicalbook.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-formamido-3,3-dimethylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-7(2,3)5(6(10)11)8-4-9/h4-5H,1-3H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCGTXBZDLZEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Formyl L Tert Leucine and Its Precursors/analogs
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. The enzymatic production of L-tert-leucine has been extensively explored, with a primary focus on the use of specific enzymes and engineered microorganisms.
Enzymatic Production of L-tert-Leucine
The enzymatic synthesis of L-tert-leucine predominantly utilizes two main classes of enzymes: leucine (B10760876) dehydrogenase (LeuDH) and branched-chain aminotransferase (BCAT).
Leucine Dehydrogenase (LeuDH): This NAD(P)+-dependent enzyme catalyzes the reversible reductive amination of α-keto acids to their corresponding L-amino acids. nih.govmdpi.com For L-tert-leucine synthesis, LeuDH facilitates the conversion of trimethylpyruvate (TMP) into L-tert-leucine with high enantioselectivity. mdpi.com
Branched-Chain Aminotransferase (BCAT): BCATs catalyze the transfer of an amino group from an amino donor, typically L-glutamate, to an α-keto acid acceptor. nih.govwikipedia.org In the context of L-tert-leucine synthesis, BCAT from organisms like Escherichia coli can be used to convert trimethylpyruvate to L-tert-leucine. jmb.or.kr A significant challenge with BCAT is the product inhibition by the co-product, α-ketoglutarate. nih.govjmb.or.kr
Leucine Dehydrogenase (LeuDH) Catalysis and Engineering
Leucine dehydrogenases are highly specific for the L-enantiomer, making them ideal for the production of optically pure amino acids. capes.gov.brcore.ac.uk LeuDHs from various Bacillus species have been widely studied and are known to act on branched-chain amino acids. capes.gov.br The catalytic efficiency of LeuDH can be influenced by its quaternary structure and the specific amino acid residues in its active site. core.ac.uk
To enhance the catalytic performance of LeuDH for non-natural substrates like trimethylpyruvate, protein engineering strategies have been employed. Site-directed mutagenesis has been used to alter the substrate specificity of LeuDH, for instance, by modifying residues within the substrate-binding pocket to better accommodate the bulky tert-butyl group of the substrate. researchgate.net Directed evolution has also been successfully applied to improve the efficiency of L-tert-leucine synthesis, resulting in mutant enzymes with significantly enhanced productivity compared to the wild-type. researchgate.net
Below is a table summarizing the kinetic parameters of a wild-type and an engineered LeuDH mutant for the synthesis of L-tert-leucine.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Wild-Type LeuDH | Trimethylpyruvate | 5.2 | 12.5 | 2.4 |
| Engineered Mutant H6 | Trimethylpyruvate | 2.8 | 35.7 | 12.8 |
| Wild-Type LeuDH | NADH | 0.08 | 15.2 | 190 |
| Engineered Mutant H6 | NADH | 0.04 | 42.1 | 1052.5 |
| Data adapted from studies on LeuDH engineering. researchgate.net |
Enzyme Cascade Reactions for N-Formyl Amino Acid Synthesis
While direct enzymatic N-formylation of L-tert-leucine is not extensively documented, the principles of enzyme cascade reactions can be applied. A hypothetical cascade for (-)-N-Formyl-L-tert-leucine could involve two key steps: the synthesis of L-tert-leucine followed by its N-formylation.
The N-formylation step could be catalyzed by an N-formyltransferase. These enzymes, also known as transformylases, catalyze the transfer of a formyl group from a donor molecule to a primary amine. nih.gov A well-studied example is methionyl-tRNA formyltransferase (MTF), which utilizes 10-formyltetrahydrofolate (10-CHO-THF) as the formyl donor to formylate methionyl-tRNA. nih.govembopress.orgwikipedia.orgnih.gov While MTF is specific for its tRNA substrate, the broader family of N-formyltransferases could potentially be engineered or screened for activity towards free amino acids like L-tert-leucine.
A potential enzyme cascade could be designed as follows:
L-tert-leucine synthesis: A LeuDH-catalyzed reductive amination of trimethylpyruvate, coupled with a coenzyme regeneration system.
N-formylation: An N-formyltransferase-catalyzed reaction using a suitable formyl donor to convert L-tert-leucine to this compound.
The development of such a cascade would require the identification or engineering of a suitable N-formyltransferase with activity towards L-tert-leucine.
Optimization of Biocatalytic Process Parameters (e.g., Substrate Inhibition Mitigation, Coenzyme Regeneration)
The industrial application of biocatalytic processes for L-tert-leucine production necessitates the optimization of several parameters to maximize yield and productivity.
Substrate Inhibition Mitigation: High concentrations of the substrate, trimethylpyruvate, can be inhibitory to LeuDH. To overcome this, a fed-batch strategy is often employed, where the substrate is fed into the reactor at a controlled rate to maintain a low, non-inhibitory concentration. nih.govnih.govresearchgate.net This approach has been shown to significantly improve the final product titer.
Coenzyme Regeneration: The high cost of the nicotinamide cofactor (NADH or NADPH) required by LeuDH makes its regeneration essential for an economically viable process. nih.govmdpi.com Two common enzyme-coupled systems are used for this purpose:
Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. researchgate.netacs.org This system is highly efficient, and the gaseous byproduct is easily removed. nih.govnih.govresearchgate.net
Glucose Dehydrogenase (GDH): GDH utilizes the inexpensive substrate glucose to reduce NAD+ or NADP+ to NADH or NADPH, respectively. matthey.comspringernature.comnih.govmedchemexpress.comresearchgate.net The reaction is practically irreversible due to the spontaneous hydrolysis of the product, D-gluconolactone, to gluconic acid. matthey.com
These coenzyme regeneration systems are often co-expressed with LeuDH in a whole-cell biocatalyst, creating a self-sustaining system for L-tert-leucine production. mdpi.com
The following table presents a comparison of different biocatalytic systems for L-tert-leucine production, highlighting the impact of process optimization.
| Biocatalytic System | Key Features | Substrate Concentration (mM) | Product Titer (mM) | Yield (%) |
| BCAT/AspAT/PDC | Coupled enzyme system to overcome product inhibition | 100 | 89.2 | 89.2 |
| LeuDH with GDH | Whole-cell biocatalyst with coenzyme regeneration | 273 (fed-batch) | 262 | 96.1 |
| LeuDH with FDH | Fed-batch strategy to mitigate substrate inhibition | 100 | 87.4 | 87.4 |
| Data compiled from various studies on L-tert-leucine biosynthesis. nih.govmdpi.comjmb.or.kr |
Applications in Asymmetric Synthesis and Catalysis
N-Formyl-L-tert-leucine as a Chiral Building Block in Complex Molecule Synthesis
While direct applications of (-)-N-Formyl-L-tert-leucine as a chiral building block in the synthesis of complex molecules are not extensively documented in readily available literature, its parent amino acid, L-tert-leucine, is a well-established and valuable chiral synthon. The N-formyl group can serve as a protecting group for the amine functionality of L-tert-leucine, allowing for selective transformations at other parts of the molecule. Following its role in directing stereochemistry, the formyl group can be removed to liberate the amine for further functionalization.
The bulky and sterically demanding tert-butyl group of L-tert-leucine is instrumental in influencing the stereochemical outcome of reactions. When incorporated into a molecule, it effectively shields one face from the approach of reagents, leading to high diastereoselectivity. This principle is widely exploited in the synthesis of natural products and pharmaceuticals, where precise control of stereochemistry is paramount. For instance, L-tert-leucine-derived amides have been utilized as chiral auxiliaries in the asymmetric synthesis of chiral cyclohexanone (B45756) derivatives. In these reactions, the auxiliary directs the stereoselective formation of new stereocenters before being cleaved, often under the reaction conditions themselves, to yield the desired enantiomerically enriched product.
Derivatives of L-tert-leucine in Chiral Ligand Design for Asymmetric Catalysis
The true impact of L-tert-leucine and, by extension, its N-formyl derivative, is most profoundly observed in the field of asymmetric catalysis. The chiral information embedded in L-tert-leucine is transferred to ligands, which in turn coordinate with metal centers to create highly effective and selective catalysts. The steric bulk of the tert-butyl group plays a critical role in creating a well-defined chiral pocket around the metal's active site, thereby dictating the facial selectivity of substrate approach.
Metal-Catalyzed Asymmetric Hydrogenation
The development of chiral phosphine (B1218219) ligands derived from L-tert-leucine has been a significant advancement in the field of metal-catalyzed asymmetric hydrogenation. These ligands, often in combination with iridium or rhodium, form catalysts capable of reducing prochiral olefins and ketones to their corresponding chiral alkanes and alcohols with high enantioselectivity.
One prominent class of ligands derived from L-tert-leucinol (the alcohol obtained from the reduction of L-tert-leucine) are phosphinooxazolines (PHOX). The combination of a phosphine and an oxazoline (B21484) moiety in a single molecule creates a powerful bidentate ligand. The bulky tert-butyl group on the oxazoline ring, originating from L-tert-leucine, is crucial for achieving high levels of asymmetric induction. For instance, iridium complexes of PHOX ligands have been successfully employed in the asymmetric hydrogenation of unfunctionalized, trialkyl-substituted olefins with excellent enantioselectivities.
| Substrate | Catalyst | Yield (%) | ee (%) |
| (E)-2-Methyl-2-pentenoic acid methyl ester | [Ir(cod)(tBu-PHOX)]BF4 | >99 | 98 |
| (E)-4,4-Dimethyl-2-pentene | [Ir(cod)(tBu-PHOX)]BF4 | 98 | 97 |
| 1-Methylcyclohexene | [Ir(cod)(tBu-PHOX)]BF4 | >99 | 96 |
This table presents illustrative data on the performance of L-tert-leucine-derived PHOX ligands in iridium-catalyzed asymmetric hydrogenation.
Asymmetric Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Derivatives of L-tert-leucine have also proven to be highly effective in designing chiral ligands for asymmetric cycloaddition reactions. These reactions are powerful tools for the construction of cyclic molecules with multiple stereocenters in a single step.
A notable example is the use of L-tert-leucine-derived AmidPhos–silver(I) complexes in the asymmetric [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes. This reaction provides access to highly functionalized pyrrolidines, which are common structural motifs in biologically active compounds. The steric hindrance provided by the L-tert-leucine backbone of the AmidPhos ligand is critical for achieving high endo-selectivity and enantioselectivity.
| Dipolarophile | Imine | Yield (%) | ee (%) |
| Dimethyl maleate | Glycine methyl ester imine | 95 | 96 (endo) |
| N-Phenylmaleimide | Glycine methyl ester imine | 98 | 95 (endo) |
| Methyl acrylate | Alanine methyl ester imine | 92 | 91 (endo) |
This table showcases the effectiveness of an L-tert-leucine-derived AmidPhos/silver(I) catalytic system in asymmetric [3+2] cycloaddition reactions.
Other Enantioselective Transformations (e.g., Aldol (B89426) Reactions, Imine Reductions)
The utility of L-tert-leucine derivatives extends to a variety of other important enantioselective transformations, including aldol reactions and imine reductions.
Aldol Reactions: Chiral auxiliaries derived from L-tert-leucine have been successfully employed in diastereoselective aldol reactions. By temporarily attaching the L-tert-leucine derivative to a ketone or ester, its bulky tert-butyl group directs the approach of an aldehyde to the enolate, leading to the formation of one diastereomer in preference to the other. Furthermore, L-tert-leucine itself has been shown to act as an organocatalyst in the direct asymmetric aldol reaction of cyclic ketones with aldehydes, affording the aldol products with good diastereo- and enantioselectivity. elsevierpure.com For instance, tridentate Schiff base ligands prepared from L-tert-leucine have been used as catalysts in the asymmetric Henry reaction, a nitro-aldol reaction, in the presence of copper(II) ions, yielding β-nitroalcohols with moderate enantiomeric excesses.
Imine Reductions: The asymmetric reduction of imines is a crucial method for the synthesis of chiral amines. Catalysts bearing ligands derived from L-tert-leucine have shown promise in this area. For example, iridium complexes with chiral N,P ligands derived from L-tert-leucinol can effectively catalyze the asymmetric hydrogenation of imines, providing access to a wide range of chiral amines with high enantiomeric purity.
Utilization in Organocatalysis
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis. Chiral molecules derived from L-tert-leucine have been developed as highly effective organocatalysts for a range of asymmetric transformations. The absence of metals makes these catalysts particularly attractive for applications in pharmaceutical synthesis, where metal contamination is a significant concern.
A prominent example is the use of L-tert-leucine-derived bifunctional squaramide catalysts. nih.gov These catalysts possess both a hydrogen-bond donating squaramide moiety and a basic tertiary amine group. This dual functionality allows them to activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent stereocontrol. These squaramide catalysts have been successfully applied to a variety of reactions, including Michael additions and domino reactions, affording products with high enantioselectivities. rsc.orgrsc.orgmdpi.commdpi.com
Similarly, L-tert-leucine-derived amine-thiourea catalysts have been employed in asymmetric vinylogous conjugate additions, demonstrating the versatility of the L-tert-leucine scaffold in the design of bifunctional organocatalysts.
| Reaction Type | Catalyst Type | Substrates | Yield (%) | ee (%) |
| Michael Addition | L-tert-leucine-derived squaramide | 1,3-Dicarbonyl compounds + Nitro-olefins | up to 99 | up to 98 |
| Domino Michael/Henry | L-tert-leucine-derived squaramide | Indolin-3-ones + o-Formyl-β-nitrostyrenes | up to 94 | >99 |
| Vinylogous Conjugate Addition | L-tert-leucine-derived amine-thiourea | Butenolides + Butenamides | up to 95 | up to 94 |
This table provides examples of L-tert-leucine-derived organocatalysts and their performance in various asymmetric reactions.
Incorporation into Chiral Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of chiral components into MOFs can create heterogeneous catalysts with well-defined active sites and shape-selective properties. L-tert-leucine and its derivatives are attractive candidates for use as chiral building blocks or for the post-synthetic modification of MOFs.
While the direct use of L-tert-leucine as a primary linker in MOF synthesis is an area of ongoing research, a more common approach is the post-synthetic modification of a pre-existing MOF with chiral L-tert-leucine derivatives. This can be achieved by grafting the chiral molecule onto the organic linkers or by coordinating it to the metal nodes. The resulting chiral MOFs can then be used as heterogeneous catalysts for asymmetric reactions, combining the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability). For example, multi-enzyme systems for L-tert-leucine production have been constructed by immobilization within a zeolite imidazolate framework-8 (ZIF-8), a type of MOF. nih.govresearchgate.net This approach enhances enzyme stability and reusability.
Molecular Interactions and Mechanistic Biological Studies
Engagement with Formyl Peptide Receptors (FPRs) and Related Molecular Targets
N-formylated peptides are recognized by a family of G protein-coupled receptors known as formyl peptide receptors (FPRs), which includes FPR1, FPR2, and FPR3 in humans. nih.govwikipedia.orgnih.gov These receptors are primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages, and play a crucial role in the innate immune response to bacterial infections and tissue damage. nih.gov
The binding of N-formylated ligands to FPRs is a complex process involving specific molecular interactions within a binding pocket of the receptor.
FPR1: This receptor is typically the highest affinity receptor for many N-formylated peptides. frontiersin.org The binding of agonists like fMLF to FPR1 is well-characterized and involves interactions with specific amino acid residues within the transmembrane helices of the receptor. wikipedia.org It is anticipated that (-)-N-Formyl-L-tert-leucine would also primarily target FPR1.
FPR2: This receptor is known for its promiscuity, binding a wide variety of lipid and peptide ligands, including some N-formylated peptides, though generally with lower affinity than FPR1. nih.gov The binding of ligands to FPR2 can trigger either pro-inflammatory or anti-inflammatory responses depending on the ligand. nih.gov
FPR3: This is the least characterized of the three human FPRs. It does not bind fMLF and its affinity for other N-formylated peptides is generally low. frontiersin.org Its endogenous ligands and biological functions are still under investigation.
The N-formyl group is a critical determinant for the agonist activity of this class of compounds. nih.gov It is recognized by specific residues within the receptor binding pocket and is essential for initiating the conformational changes in the receptor that lead to G protein activation and downstream signaling. wikipedia.org Hydrogen bonding interactions involving the formyl group are thought to be key to stabilizing the ligand-receptor complex in an active state. wikipedia.org
Structure-Activity Relationship (SAR) Studies at the Molecular Level
While specific SAR studies for this compound are not available, general principles derived from studies of other N-formylated compounds can be applied.
Modification of the N-formyl group has a profound impact on the biological activity of these compounds.
| Modification of N-Formyl Group | Effect on Receptor Interaction | Reference |
| Removal of the formyl group | Drastically reduces agonist potency. | nih.gov |
| Replacement with a tert-butyloxycarbonyl (t-Boc) group | Converts the molecule from an agonist to an antagonist. | nih.gov |
This highlights the essential role of the formyl moiety in triggering the active state of the receptor.
The nature of the amino acid side chain plays a crucial role in determining the binding affinity and selectivity for FPR subtypes.
Side-Chain Modifications: The bulky and hydrophobic tert-leucine side chain of this compound would be expected to occupy a hydrophobic pocket within the receptor. The size and shape of this side chain would significantly influence its fit and, consequently, its binding affinity. SAR studies on fMLF have shown that hydrophobic side chains are generally favored at the first position. nih.gov
Stereochemical Influences: The stereochemistry of the amino acid is critical for biological activity. In general, N-formylated peptides composed of L-amino acids are significantly more potent than their D-enantiomers. nih.gov This suggests that the precise spatial arrangement of the side chain is crucial for optimal interaction with the chiral environment of the receptor's binding pocket. Therefore, the L-configuration of this compound is expected to be essential for its activity.
Mechanistic Studies of Cellular Responses Induced by N-Formyl Peptides (e.g., Chemotaxis Signaling at the Molecular Level)
N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP), are potent chemoattractants that guide phagocytic leukocytes, like neutrophils, to sites of bacterial infection or tissue damage. nih.govwikipedia.orgwikipedia.org The cellular response to these peptides is initiated by their interaction with a specific family of G-protein-coupled receptors (GPCRs) known as N-formyl peptide receptors (FPRs). nih.govscienceopen.com The binding of a ligand to an FPR triggers a cascade of intracellular signaling events that culminate in directed cell movement, a process known as chemotaxis. nih.govmdpi.com
The signaling mechanism begins at the plasma membrane. In humans, three subtypes of FPRs have been identified: FPR1, FPR2, and FPR3, which are encoded by separate genes. nih.govnih.gov These receptors are characterized by seven transmembrane domains and are coupled to heterotrimeric G-proteins, predominantly of the pertussis toxin-sensitive Gαi subtype. nih.govkhanacademy.org
Upon agonist binding, the FPR undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated G-protein. youtube.com This activation step causes the dissociation of the G-protein into its constituent Gαi and Gβγ subunits. nih.govfrontiersin.org Both of these dissociated components are active signaling molecules that initiate distinct downstream pathways. nih.govyoutube.com
The Gβγ subunit is primarily responsible for activating Phospholipase C-beta (PLCβ). nih.gov PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govyoutube.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. nih.gov The subsequent rise in intracellular Ca2+ concentration, along with DAG, activates members of the Protein Kinase C (PKC) family. nih.gov
Simultaneously, both Gαi and Gβγ subunits can activate other crucial signaling pathways. One of the most critical for chemotaxis is the Phosphatidylinositol 3-kinase (PI3K) pathway. nih.gov Activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the migrating cell. PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and regulators of the Rho family of small GTPases (e.g., Rac, Cdc42).
These signaling cascades converge on the dynamic regulation of the actin cytoskeleton, which provides the mechanical force for cell motility. nih.gov The localized activation of Rho GTPases at the front of the cell promotes actin polymerization, leading to the formation of lamellipodia and filopodia, which are essential for cell protrusion and migration towards the chemoattractant gradient. nih.gov In contrast, signaling at the rear of the cell promotes the activity of RhoA, which, through the ROCK kinase, activates myosin II for uropod contraction and retraction. This spatiotemporal organization of signaling events establishes cell polarity and ensures directed movement. nih.gov
Furthermore, FPR activation also engages the Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, p38, and JNK, which are involved in various cellular responses, including gene expression, cell survival, and inflammation. nih.govresearchgate.net The intricate network of these signaling pathways allows the cell to integrate multiple external cues and mount a coordinated chemotactic response.
Table 1: Human N-Formyl Peptide Receptors and Their Characteristics
| Receptor | Former Name(s) | Primary G-Protein | Key Ligands | Affinity for fMLP | Primary Function |
|---|---|---|---|---|---|
| FPR1 | FPR | Gαi | N-Formylmethionyl-leucyl-phenylalanine (fMLP), various bacterial & mitochondrial N-formyl peptides mdpi.comnih.gov | High (Kd ~1-3 nM) rupress.org | Pro-inflammatory, host defense, chemotaxis frontiersin.org |
| FPR2 | FPRL1, ALX | Gαi | Annexin A1, Lipoxin A4, Serum Amyloid A, various N-formyl peptides nih.gov | Low (EC50 ~5 µM) rupress.org | Pro- and anti-inflammatory responses, resolution of inflammation nih.govfrontiersin.org |
| FPR3 | FPRL2 | Gαi | F2L (a peptide derived from heme-binding protein) nih.gov | Very Low / Insensitive | Less characterized, potential role in inflammation nih.gov |
Table 2: Major Signaling Pathways Activated by N-Formyl Peptide Receptors
| Signaling Pathway | Key Molecules | Primary Cellular Outcome in Chemotaxis |
|---|---|---|
| G-Protein Cycle | FPR, Gαi, Gβγ | Dissociation of G-protein subunits to initiate downstream signaling nih.gov |
| Phospholipase C (PLC) Pathway | PLCβ, PIP2, IP3, DAG, Ca2+, PKC | Increase in intracellular calcium, activation of calcium-dependent enzymes nih.govnih.gov |
| Phosphatidylinositol 3-Kinase (PI3K) Pathway | PI3K, PIP3, Akt, Rac, Cdc42 | Generation of a leading edge, actin polymerization, cell protrusion nih.gov |
| Mitogen-Activated Protein Kinase (MAPK) Pathway | Ras, Raf, MEK, ERK, p38 | Regulation of gene expression and other cellular functions supporting inflammation nih.govresearchgate.net |
| Actin Cytoskeleton Regulation | RhoA, ROCK, Myosin II, Actin | Establishment of cell polarity, cell body contraction, and directed movement nih.gov |
Conformational Analysis and Theoretical Chemistry
Experimental Conformational Studies
Experimental methods provide direct observational data on the molecule's structure in different states. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are paramount in defining the conformational preferences of N-formyl peptides.
NMR spectroscopy is a powerful, non-invasive tool for studying the structure and dynamics of peptides in solution. researchgate.netnih.gov For N-formyl peptides, NMR is particularly useful for investigating the conformational equilibrium around the formyl C-N amide bond, which can exist in either a cis or trans conformation due to hindered rotation.
Key NMR parameters used in the conformational analysis of N-formyl peptides include:
Chemical Shifts: The chemical shifts of the N-H and formyl protons are sensitive to the local electronic environment and can help distinguish between different conformations.
Coupling Constants (J-values): The three-bond coupling constant between the N-H proton and the alpha-proton (³J(HN,Hα)) provides information about the backbone dihedral angle φ. For instance, studies on N-formyl-o-toluidine have shown that the coupling constant for the trans isomer is significantly larger (J ≈ 10.63 Hz) than for the cis isomer (J ≈ 0 Hz). mdpi.com
Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (< 5 Å). For N-formyl peptides, an NOE between the formyl proton and the alpha-proton is indicative of a trans amide bond, while an NOE between the formyl proton and the N-H proton suggests a cis conformation.
In a study of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OH, solid-state NMR was used to determine its three-dimensional structure by measuring 16 ¹³C–¹⁵N distances and constraining 10 torsion angles. mit.edu This approach allows for a complete structural determination even for molecules that are not amenable to single-crystal diffraction studies. mit.edu
Table 1: Typical NMR Parameters for N-Formyl Amide Bond Isomers
| Parameter | cis Conformation | trans Conformation | Structural Information |
|---|---|---|---|
| ³J(CHO,NH) | ~2-3 Hz | ~10-14 Hz | Distinguishes between cis and trans isomers. mdpi.com |
| NOE | Formyl H ↔ Amide H | Formyl H ↔ α-Proton | Indicates spatial proximity and confirms isomer assignment. |
| Δδ (Cβ - Cγ) | Varies | Varies | Side-chain conformation indicator. |
X-ray crystallography provides a static, high-resolution picture of a molecule's conformation in the solid state. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms, bond lengths, and bond angles can be determined. nih.gov
While a specific crystal structure for (-)-N-Formyl-L-tert-leucine is not widely reported, studies on analogous N-formylated peptides provide valuable insights. For example, the crystal structure of the chemotactic peptide N-formyl-L-Met-L-Leu-L-Phe-OMe revealed a folded backbone conformation at the Leucine (B10760876) residue, without any intramolecular hydrogen bonds. nih.gov The analysis also detailed the relative orientation of the amino acid side chains. nih.gov Such studies demonstrate that crystal packing forces can influence the adoption of a specific conformation from the ensemble present in solution. The structure provides definitive data on bond lengths and angles that can be used to benchmark and validate computational chemistry models. nih.gov
Computational Chemistry Approaches
Computational methods complement experimental data by allowing for a detailed exploration of the entire conformational space and the energetics associated with different structures.
The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. mdpi.com Exploring the PES allows for the identification of all possible stable conformations (local minima) and the transition states that connect them. The lowest energy point on the entire surface corresponds to the global minimum, which represents the most stable conformation of the molecule. nomad-laboratory.de
For a molecule like this compound, the PES is complex due to the rotational freedom around several single bonds (e.g., φ, ψ, and χ dihedral angles). Computational exploration of the PES for the analogous N-formyl-L-valinamide has been performed to map its conformational landscape. acs.org Such studies typically involve systematically changing the key dihedral angles and calculating the energy at each point, resulting in a Ramachandran-like plot that shows the allowed and disallowed conformational regions. This process is crucial for locating all low-energy structures that are likely to be populated at room temperature. nomad-laboratory.de
Finding the global minimum on a complex PES is a significant computational challenge. acs.org Genetic algorithms (GAs) are robust, stochastic search methods inspired by the principles of biological evolution that are well-suited for this task. tandfonline.comchemrxiv.org
In the context of conformational search, a GA operates on a "population" of candidate molecular conformations. acs.org The process involves:
Initialization: An initial population of diverse conformations is generated randomly or from known structural fragments.
Fitness Evaluation: The potential energy of each conformation (individual) is calculated, serving as a "fitness" score, where lower energy corresponds to higher fitness. acs.org
Selection: Conformations are selected to "reproduce" based on their fitness.
Crossover & Mutation: New conformations ("offspring") are generated by combining structural features from parent conformations (crossover) and introducing random changes (mutation) to the dihedral angles.
Iteration: The process is repeated for many generations, gradually evolving the population towards lower-energy regions of the PES.
Techniques like multi-niche crowding are often incorporated to maintain population diversity and prevent premature convergence to a single local minimum, thereby increasing the probability of finding the true global minimum and other significant low-energy conformers. tandfonline.com
Once a set of promising low-energy conformers has been identified through methods like a genetic algorithm, their geometries are refined and their energies are calculated with high accuracy using quantum mechanical (QM) methods. nih.gov
Restricted Hartree-Fock (RHF): This is an ab initio method that provides a fundamental, albeit approximate, solution to the Schrödinger equation. It serves as a good starting point for more advanced calculations.
Density Functional Theory (DFT): DFT methods, such as those using the B3LYP functional, are often a good compromise between computational cost and accuracy. nih.gov They have proven effective in calculating the geometries and relative energies of amino acid conformers. nih.gov
These QM calculations are used for geometry optimization, where the forces on each atom are minimized to find the nearest local energy minimum on the PES. illinois.edu Subsequent frequency calculations can confirm that the optimized structure is a true minimum (no imaginary frequencies) and provide thermodynamic data like free energies. By comparing the final, accurately calculated energies of all identified local minima, the global minimum can be determined with high confidence. semanticscholar.orgdntb.gov.ua
Table 2: Hierarchy of Computational Methods in Conformational Analysis
| Method | Purpose | Level of Accuracy | Computational Cost |
|---|---|---|---|
| Molecular Mechanics (MM) | Initial PES scan, used in GAs | Low | Low |
| Genetic Algorithm (GA) | Efficiently search vast conformational space | Search Strategy | Moderate |
| Hartree-Fock (RHF) | Geometry optimization, initial energy ranking | Medium | High |
| Density Functional Theory (DFT) | Refined geometry optimization, accurate energy ranking | High | Very High |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy single-point energy calculations | Very High | Extremely High |
Molecular Dynamics Simulations for Conformational Sampling
Detailed molecular dynamics (MD) simulations specifically focused on this compound are not extensively documented in publicly available scientific literature. However, the conformational sampling of N-formylated amino acids can be understood through computational studies on analogous molecules, such as N-formyl-L-methioninamide. Theoretical explorations using methods like density functional theory are employed to investigate the conformational space of such peptide models.
These computational approaches systematically explore low-energy backbone structures, typically corresponding to known secondary structure elements like extended strands (βL), inverse γ-turns (γL), or right-handed helices (αL). The stability of these conformers is influenced by intramolecular interactions, particularly between the side chain and the peptide backbone. For a molecule like this compound, the bulky tert-butyl group would impose significant steric constraints, heavily influencing the accessible regions of the Ramachandran map and favoring more extended conformations to minimize steric clash. The flexibility of the molecule is generally high, with multiple stable conformers existing within a narrow energy range, a feature that can be critical for biological activity and molecular recognition.
Table 1: Theoretical Conformational Properties of N-Formylated Amino Acid Models
| Conformational Parameter | Description | Expected Influence on this compound |
|---|---|---|
| Backbone Dihedrals (Φ, Ψ) | Defines the geometry of the peptide backbone. | The bulky tert-butyl group is expected to restrict the allowed (Φ, Ψ) angles, favoring conformations that avoid steric hindrance. |
| Side-Chain Dihedrals (χ) | Describes the orientation of the side chain. | Rotation around the Cα-Cβ bond would be limited due to the size of the tert-butyl group. |
| Intramolecular H-Bonding | Potential hydrogen bonds between the formyl group, amide proton, and carbonyl oxygen. | Can stabilize specific turn-like structures, though often less dominant than steric effects. |
| Relative Energy (ΔE) | The energy difference between various stable conformers. | Multiple conformers are likely to exist in a small energy window (e.g., < 10 kcal/mol), indicating conformational flexibility. |
Correlation between Conformation and Molecular Function (e.g., Receptor Binding, Catalytic Activity)
The biological activity of such molecules is critically dependent on their three-dimensional shape, which allows for specific interactions with receptor binding pockets. The conformation of the peptide backbone and the orientation of the side chain dictate the molecule's ability to form hydrogen bonds, engage in hydrophobic interactions, and achieve a complementary fit with the receptor.
For this compound, its specific conformation would determine its potential efficacy in functions such as:
Catalytic Activity: If used as a chiral ligand or catalyst in asymmetric synthesis, the fixed conformational preferences imposed by the tert-butyl group would be crucial for establishing the stereochemical environment. This defined orientation is essential for effective stereocontrol during a chemical reaction, dictating the facial selectivity of substrate approach. The stability and rigidity of its preferred conformation directly correlate with its effectiveness and selectivity as a catalyst.
The relationship between structure and function is often elucidated by comparing the activity of conformationally constrained analogues, though such specific data for this compound is not currently published.
Table 2: Structure-Function Relationship Postulates for this compound
| Molecular Function | Key Conformational Feature | Postulated Importance |
|---|---|---|
| Receptor Binding Affinity | Defined orientation of the tert-butyl group and formyl moiety. | The specific 3D arrangement is necessary for complementarity with a receptor's active site, governing binding strength. |
| Catalytic Stereoselectivity | Rigid and predictable backbone and side-chain conformation. | A well-defined conformation creates a stable chiral environment essential for directing the stereochemical outcome of a reaction. |
Advanced Research Topics and Future Directions
Development of Next-Generation Synthetic Strategies for Scalable Production
The industrial viability of (-)-N-Formyl-L-tert-leucine and its derivatives is contingent upon the development of efficient, cost-effective, and environmentally sustainable large-scale production methods. Current chemical synthesis routes for N-acyl amino acids often rely on harsh reagents like acyl chlorides, which can be derived from toxic phosgene-based chemistry. researchgate.netd-nb.info Future research is focused on greener alternatives that offer high yields and purity.
Key research avenues include:
Biocatalytic Synthesis: The use of whole cells or isolated enzymes presents a compelling green alternative to traditional chemical methods. d-nb.info Enzymes such as aminoacylases, lipases, and proteases are being explored for their ability to catalyze the N-formylation of L-tert-leucine. researchgate.netd-nb.info These enzymatic processes operate under mild conditions, reducing energy consumption and waste generation. nih.gov A significant challenge lies in overcoming the limited substrate scope of some enzymes, particularly with bulky amino acids like tert-leucine. d-nb.info
Chemo-enzymatic Methods: Combining the advantages of chemical and enzymatic synthesis offers a promising hybrid approach. researchgate.net This could involve a chemical step to generate a key intermediate that is then efficiently and stereoselectively converted to the final product by an enzyme.
Flow Chemistry: Continuous flow reactors can offer significant advantages for scalability, safety, and process control compared to batch production. Developing a continuous flow process for the N-formylation of L-tert-leucine could lead to higher throughput and more consistent product quality.
Novel Formylating Agents: Research into new, milder, and more efficient formylating agents is ongoing. nih.govresearchgate.net The use of reagents like formic acid activated by Lewis acids or solid-supported reagents could simplify reaction procedures and minimize waste. nih.govresearchgate.net
| Strategy | Advantages | Challenges | Future Research Focus |
|---|---|---|---|
| Traditional Chemical Synthesis | Established methods, high yields for some substrates. | Use of hazardous reagents (e.g., acyl chlorides), harsh conditions, environmental concerns. d-nb.info | Development of greener catalysts and solvents. |
| Enzymatic Synthesis | Mild reaction conditions, high stereoselectivity, environmentally friendly. nih.gov | Enzyme stability, substrate scope limitations (especially for bulky amino acids), cofactor regeneration for some enzymes. d-nb.info | Enzyme discovery and engineering, process optimization. d-nb.infonih.gov |
| Chemo-enzymatic Synthesis | Combines efficiency of chemical steps with selectivity of enzymes. researchgate.net | Process integration and optimization. | Designing novel integrated reaction cascades. |
| Flow Chemistry | Improved safety, scalability, process control, and efficiency. | Reactor design, catalyst immobilization. | Adaptation of existing batch protocols to continuous flow systems. |
Exploration of Novel Catalytic Transformations and Asymmetric Systems
The chiral nature of this compound makes it an attractive candidate for development as a chiral ligand or organocatalyst in asymmetric synthesis. pnas.org The design of effective chiral ligands is a cornerstone of modern catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. pnas.org
Future research in this area will likely focus on:
Design of Novel Chiral Ligands: Using this compound as a scaffold, new classes of ligands can be designed and synthesized. These ligands could be applied in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, C-C bond formations, and allylic substitutions. pnas.orgpnas.org The bulky tert-butyl group could provide a unique steric environment to control the stereochemical outcome of reactions.
Organocatalysis: N-formyl amino alcohols have shown potential as Lewis basic organocatalysts. researchgate.net Investigating the catalytic activity of this compound and its derivatives in reactions like the hydrosilylation of ketones and imines could open new avenues in metal-free asymmetric catalysis.
Development of Privileged Ligand Architectures: Many highly successful chiral ligands possess C2 symmetry or are modular P,N-ligands. pnas.orgpnas.org Future work could involve incorporating the this compound motif into these "privileged" structural frameworks to create new, highly effective catalysts.
Elucidation of Undiscovered Molecular Targets and Biological Roles
While N-formylated peptides are well-known as potent chemoattractants for phagocytic leukocytes through their interaction with formyl peptide receptors (FPRs), the specific biological roles of this compound are not well understood. nih.govnih.gov The unique structure of the tert-leucine residue may confer novel biological activities or receptor specificities.
Key research questions to be addressed include:
Interaction with Formyl Peptide Receptors (FPRs): Investigating the binding affinity and functional activity of this compound at the different subtypes of FPRs is a critical first step. This will determine if it acts as an agonist or antagonist and could suggest potential roles in inflammation and immunity. nih.gov
Identification of Novel Molecular Targets: It is possible that this compound interacts with other, as-yet-unidentified cellular targets. Advanced techniques such as chemical proteomics and thermal proteome profiling could be employed to identify its binding partners within the cell, potentially revealing new signaling pathways and biological functions.
Modulation of Cellular Processes: Beyond chemotaxis, N-formyl peptides can trigger a range of cellular responses, including the production of reactive oxygen species and the release of proteolytic enzymes. nih.gov Future studies should explore the full spectrum of cellular effects induced by this compound to understand its potential physiological and pathological roles.
Engineering of Enzymes for Enhanced Efficiency and Stereoselectivity
For biocatalytic production to become a mainstream manufacturing method, the enzymes used must exhibit high efficiency, stability, and stereoselectivity. nih.gov Protein engineering offers powerful tools to tailor the properties of enzymes for specific industrial applications. nih.govnih.gov
Future research will concentrate on:
Directed Evolution: This technique mimics natural selection in the laboratory to evolve enzymes with desired properties. By creating libraries of enzyme variants and screening for improved performance in the synthesis of this compound, enzymes with significantly enhanced activity and specificity for the bulky tert-leucine substrate can be developed.
Rational Enzyme Design: Based on the three-dimensional structure of a target enzyme (e.g., an aminoacylase), computational methods can be used to predict mutations that would improve its performance. nih.gov This approach can be used to redesign the active site to better accommodate the L-tert-leucine substrate and enhance the catalytic rate.
Expanding the Biocatalytic Toolbox: Identifying and characterizing new enzymes from nature, such as N-acyl amino acid synthases (NAS), could provide novel starting points for engineering. researchgate.netnih.gov These enzymes are naturally involved in the synthesis of N-acyl amino acids and may possess favorable properties for the production of this compound. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental validation is accelerating progress in chemical and biological sciences. nih.govmonash.edu Applying these integrated approaches to the study of this compound can guide research and reduce the trial-and-error nature of discovery.
Future directions include:
Computational Catalyst Design: Quantum mechanics and molecular dynamics simulations can be used to design novel chiral catalysts based on the this compound scaffold. monash.edu These methods can predict the stereochemical outcome of a reaction, allowing for the rational design of ligands before their synthesis and testing in the lab.
Enzyme Mechanism and Engineering Simulations: Computational studies can provide detailed insights into how an enzyme binds its substrate and catalyzes a reaction. researchgate.net This knowledge is invaluable for the rational design of enzyme mutants with improved properties for the synthesis of this compound.
Predictive Biology and Target Identification: Machine learning and bioinformatics tools can be used to analyze large biological datasets to predict potential molecular targets and biological functions for this compound, helping to prioritize experimental investigations.
| Methodology | Application Area | Specific Goal for this compound |
|---|---|---|
| Directed Evolution | Enzyme Engineering | Improve the catalytic efficiency and substrate specificity of enzymes for scalable synthesis. nih.gov |
| Computational Chemistry | Catalyst Design | Rationally design novel chiral ligands and organocatalysts for asymmetric synthesis. monash.edu |
| Chemical Proteomics | Target Identification | Identify previously unknown cellular binding partners and biological roles. |
| Flow Chemistry | Scalable Synthesis | Develop a continuous, efficient, and safe manufacturing process. |
| Machine Learning | Rational Design | Predict biological activity and guide the design of new derivatives with enhanced properties. consensus.app |
Q & A
Q. How should researchers design statistical frameworks to validate the biological activity of this compound derivatives?
- Methodological Answer : Follow NIH preclinical guidelines for experimental rigor: include power analysis, randomization, and blinded endpoint assessments. Use ANOVA with post-hoc tests for multi-group comparisons. Report effect sizes and confidence intervals to avoid overinterpretation of small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
